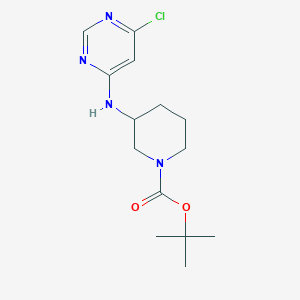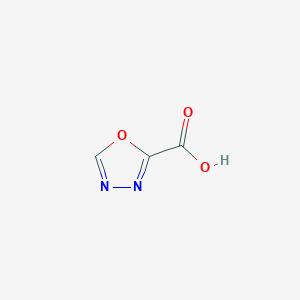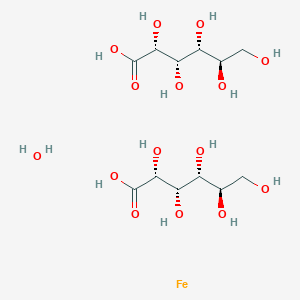
iron;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid;hydrate is a complex compound that combines iron with a pentahydroxyhexanoic acid molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of iron;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid;hydrate typically involves the reaction of iron salts with pentahydroxyhexanoic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated as a hydrate. The specific reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger volumes, and additional steps such as purification and crystallization are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Iron;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid;hydrate undergoes various chemical reactions, including:
Oxidation: The iron center can undergo oxidation, changing its oxidation state.
Reduction: The compound can be reduced under specific conditions, affecting the iron center.
Substitution: Ligands around the iron center can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands (e.g., phosphines, amines). The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of iron(III) complexes, while reduction may yield iron(II) complexes.
Scientific Research Applications
Iron;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid;hydrate has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its unique reactivity.
Biology: Studied for its potential role in biological systems, particularly in iron metabolism and transport.
Medicine: Investigated for its potential therapeutic applications, including as an iron supplement and in the treatment of iron-deficiency anemia.
Industry: Utilized in the production of specialized materials and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of iron;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid;hydrate involves its interaction with molecular targets such as enzymes and receptors. The iron center plays a crucial role in these interactions, facilitating electron transfer and catalytic activity. The pathways involved may include iron transport and storage mechanisms, as well as redox reactions.
Comparison with Similar Compounds
Similar Compounds
Iron(III) citrate: Another iron complex with different ligands.
Iron(II) sulfate: A commonly used iron supplement with distinct chemical properties.
Ferritin: A biological iron storage complex.
Uniqueness
Iron;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid;hydrate is unique due to its specific combination of iron and pentahydroxyhexanoic acid, which imparts distinct chemical and biological properties
Properties
Key on ui mechanism of action |
Iron is necessary for the production of hemoglobin. Iron-deficiency can lead to decreased production of hemoglobin and a microcytic, hypochromic anemia. |
|---|---|
CAS No. |
699014-53-4 |
Molecular Formula |
C12H24FeO15 |
Molecular Weight |
464.15 g/mol |
IUPAC Name |
iron(2+);2,3,4,5,6-pentahydroxyhexanoate;hydrate |
InChI |
InChI=1S/2C6H12O7.Fe.H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;/h2*2-5,7-11H,1H2,(H,12,13);;1H2/q;;+2;/p-2 |
InChI Key |
BJBSKTPEFSQVHL-UHFFFAOYSA-L |
SMILES |
C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O.O.[Fe] |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.O.O.[Fe] |
Canonical SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.[Fe+2] |
Color/Form |
The color of /ferrous gluconate/ solution depends on pH; they are light yellow at pH 2, brown at pH 4.5, and green at pH 7. The iron rapidly oxidizes at higher pH. |
melting_point |
The melting point for D-gluconic acid, ferrous salt dihydrate (98%) is 188 °C, decomposes. The specific optical rotation is +6.7 deg at 25 °C (c=1, H2O). /Dihydrate/ |
physical_description |
Dry Powder Pale greenish-yellow to yellowish-grey powder or granules, which may have a faint odour of burnt suga |
Related CAS |
526-95-4 (Parent) |
solubility |
Soluble with slight heating in water. Practically insoluble in ethanol Soluble in glycerin SOLUBILITY INCR BY ADDN OF CITRIC ACID OR CITRATE ION 1 gram dissolves in about 10 ml of water with slight heating and in 1.3 ml of water at 100 °C. It forms supersaturated solutions which are stable for a period of time. |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxododecyl)amino]ethyl]-, monosodium salt](/img/structure/B1602923.png)
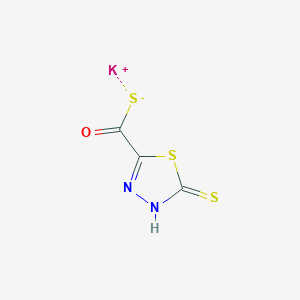

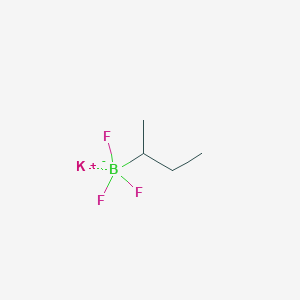
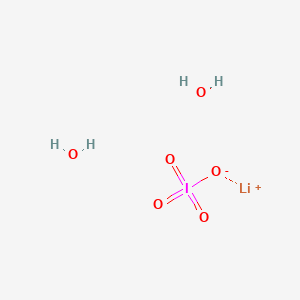

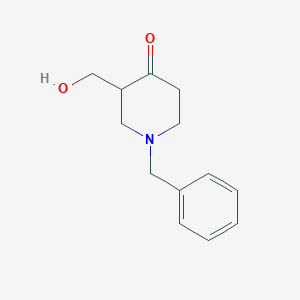
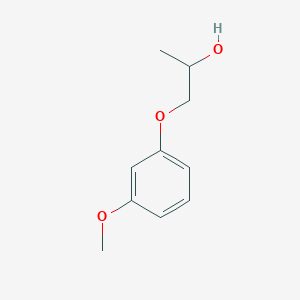
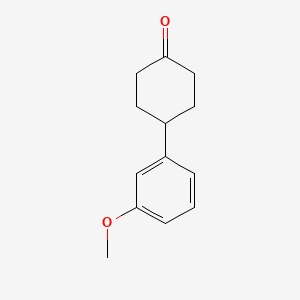

![1-Piperidinecarboxylic acid, 3-[7-[2-(cyclopropylmethoxy)-6-[(4-methoxyphenyl)methoxy]phenyl]-1,4-dihydro-2-oxo-2H-pyrido[2,3-d][1,3]oxazin-5-yl]-, 1,1-dimethylethyl ester](/img/structure/B1602937.png)
